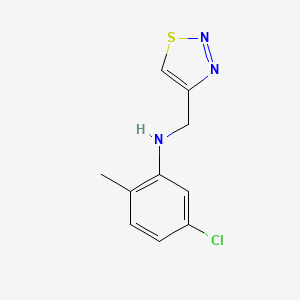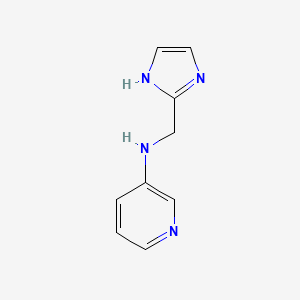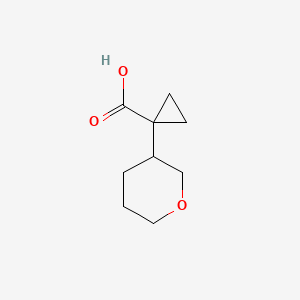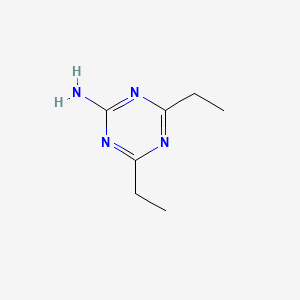![molecular formula C11H20N4O B13286217 2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide](/img/structure/B13286217.png)
2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide is a compound with a unique structure that includes an amino group, a pyrazole ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide typically involves the reaction of 2-amino-pentanoic acid with 1-(1H-pyrazol-1-yl)propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]pentanamide
- 2-Amino-N-[1-(1H-triazol-1-yl)propan-2-yl]pentanamide
- 2-Amino-N-[1-(1H-tetrazol-1-yl)propan-2-yl]pentanamide
Uniqueness
2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with imidazole, triazole, or tetrazole rings, the pyrazole ring offers different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16) |
InChI Key |
AFJKKJXIDWSSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC(C)CN1C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)


![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)


![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)

![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)


![7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine](/img/structure/B13286205.png)
![4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13286212.png)
